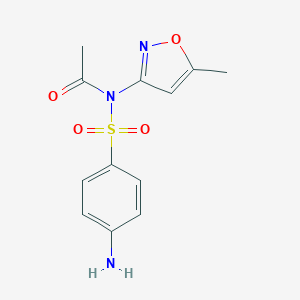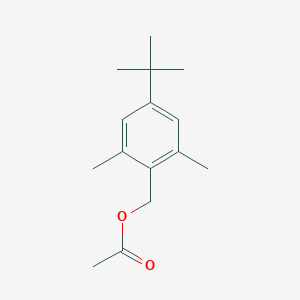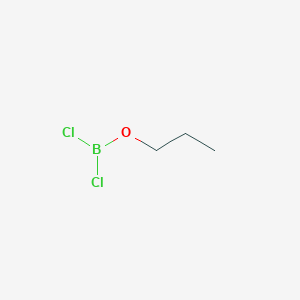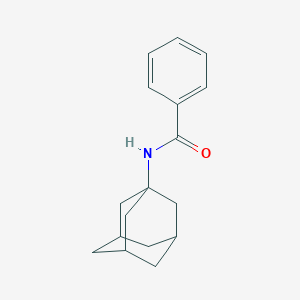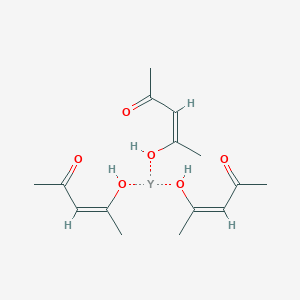![molecular formula C11H8Br2 B101648 2,7-Dibromo-1,6-methano[10]annulene CAS No. 15825-93-1](/img/structure/B101648.png)
2,7-Dibromo-1,6-methano[10]annulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibromo-1,6-methano[10]annulene is a polycyclic aromatic hydrocarbon that has gained attention in scientific research due to its unique properties and potential applications. This molecule has a fused-ring structure that contains two bromine atoms, making it a useful building block for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 2,7-Dibromo-1,6-methano[10]annulene is not fully understood. However, it is believed to exert its anti-tumor activity through the induction of apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.
Biochemische Und Physiologische Effekte
2,7-Dibromo-1,6-methano[10]annulene has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit their growth and proliferation. It has also been shown to have anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines. Additionally, 2,7-Dibromo-1,6-methano[10]annulene has been shown to have antioxidant activity, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,7-Dibromo-1,6-methano[10]annulene in lab experiments is its unique structure, which allows for the synthesis of various organic compounds. It also has potential applications in organic photovoltaic devices and as an anti-tumor agent. However, one limitation of using this molecule is its low solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for the study of 2,7-Dibromo-1,6-methano[10]annulene. One area of interest is the development of new synthetic methods for this molecule and its derivatives. Another direction is the investigation of its potential use as an anti-tumor agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in organic electronics and materials science.
In conclusion, 2,7-Dibromo-1,6-methano[10]annulene is a unique polycyclic aromatic hydrocarbon that has potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of this molecule in various applications.
Synthesemethoden
The synthesis of 2,7-Dibromo-1,6-methano[10]annulene can be achieved through various methods. One of the most common methods is the bromination of 1,6-methano[10]annulene using bromine or N-bromosuccinimide (NBS) as a brominating agent. The reaction is typically carried out in a solvent such as chloroform or carbon tetrachloride at room temperature or under reflux. Another method involves the reaction of 1,6-methano[10]annulene with bromine in the presence of a Lewis acid catalyst such as aluminum chloride or iron(III) chloride.
Wissenschaftliche Forschungsanwendungen
2,7-Dibromo-1,6-methano[10]annulene has been used in various scientific research applications. It is commonly used as a building block for the synthesis of organic compounds such as dendrimers, polymers, and liquid crystals. It has also been studied for its potential use in organic photovoltaic devices, where it can act as an electron acceptor material. Additionally, 2,7-Dibromo-1,6-methano[10]annulene has been investigated for its anti-tumor activity and has shown promising results in preclinical studies.
Eigenschaften
CAS-Nummer |
15825-93-1 |
|---|---|
Produktname |
2,7-Dibromo-1,6-methano[10]annulene |
Molekularformel |
C11H8Br2 |
Molekulargewicht |
299.99 g/mol |
IUPAC-Name |
2,7-dibromobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C11H8Br2/c12-10-5-1-3-8-7-9(10)4-2-6-11(8)13/h1-6H,7H2 |
InChI-Schlüssel |
GZZQNARJTHEHTJ-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=CC=C1C(=CC=C2)Br)Br |
Kanonische SMILES |
C1C2=C(C=CC=C1C(=CC=C2)Br)Br |
Andere CAS-Nummern |
15825-93-1 |
Synonyme |
2,7-Dibromo-1,6-methano[10]annulene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(Thien-3-ylmethyl)thio]acetic acid](/img/structure/B101567.png)
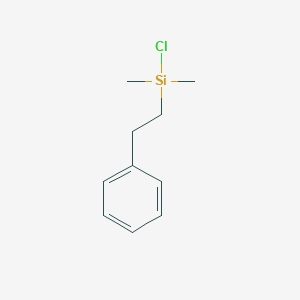
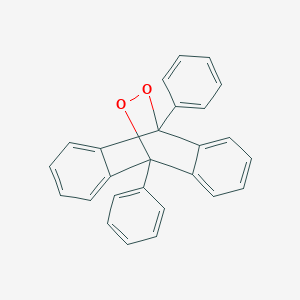
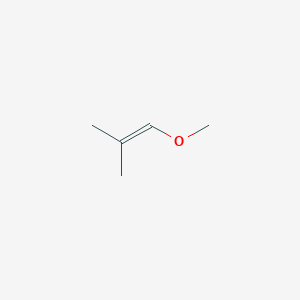
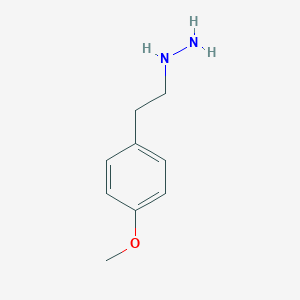
![Pyridine, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B101573.png)
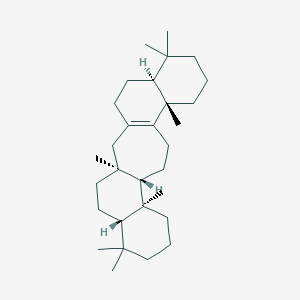
![Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt](/img/structure/B101577.png)
